molecular formula C16H17FN2S B3986729 N-(3,5-dimethylphenyl)-N'-(4-fluorobenzyl)thiourea

N-(3,5-dimethylphenyl)-N'-(4-fluorobenzyl)thiourea

Cat. No. B3986729
M. Wt: 288.4 g/mol
InChI Key: KRFARVYYEIJXSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-N'-(4-fluorobenzyl)thiourea (DMPTU) is a chemical compound that has been widely used in scientific research due to its various biological and physiological effects. DMPTU is a thiourea derivative that has been synthesized for its potential use as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-N'-(4-fluorobenzyl)thiourea is not fully understood. However, studies have shown that this compound may exert its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This compound may also modulate the expression of certain genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been found to induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(3,5-dimethylphenyl)-N'-(4-fluorobenzyl)thiourea has several advantages for use in lab experiments. This compound is a stable and relatively non-toxic compound, making it suitable for use in various in vitro and in vivo experiments. This compound is also readily available and relatively inexpensive. However, this compound has some limitations for use in lab experiments. This compound is poorly soluble in water, which may limit its use in certain experimental setups. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain research applications.

Future Directions

There are several future directions for research on N-(3,5-dimethylphenyl)-N'-(4-fluorobenzyl)thiourea. One potential area of research is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of this compound, which may lead to the development of more targeted therapeutic agents. Additionally, further research is needed to investigate the potential use of this compound in treating neurodegenerative diseases, such as Alzheimer's disease.

Scientific Research Applications

N-(3,5-dimethylphenyl)-N'-(4-fluorobenzyl)thiourea has been used in various scientific research studies to investigate its potential therapeutic effects. This compound has been found to have anti-inflammatory, anti-cancer, and anti-tumor properties. This compound has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease.

properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-[(4-fluorophenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2S/c1-11-7-12(2)9-15(8-11)19-16(20)18-10-13-3-5-14(17)6-4-13/h3-9H,10H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFARVYYEIJXSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)NCC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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